REACTION_CXSMILES
|
[F:1][C:2]1[C:30]([NH:31][S:32]([CH2:35][CH2:36][CH3:37])(=[O:34])=[O:33])=[CH:29][CH:28]=[C:27]([F:38])[C:3]=1[C:4]([NH:6][C:7]1[CH:8]=[C:9]2[C:15]([O:16][CH3:17])=[N:14][N:13](CC3C=CC(OC)=CC=3)[C:10]2=[N:11][CH:12]=1)=[O:5]>C(O)(C(F)(F)F)=O>[F:1][C:2]1[C:30]([NH:31][S:32]([CH2:35][CH2:36][CH3:37])(=[O:34])=[O:33])=[CH:29][CH:28]=[C:27]([F:38])[C:3]=1[C:4]([NH:6][C:7]1[CH:8]=[C:9]2[C:15]([O:16][CH3:17])=[N:14][NH:13][C:10]2=[N:11][CH:12]=1)=[O:5]
|
Name
|
2,6-Difluoro-N-(3-methoxy-1-(4-methoxybenzyl)-1H-pyrazolo[3,4-b]pyridin-5-yl)-3-(propylsulfonamido)benzamide
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Quantity
|
0.003 g
|
Type
|
reactant
|
Smiles
|
FC1=C(C(=O)NC=2C=C3C(=NC2)N(N=C3OC)CC3=CC=C(C=C3)OC)C(=CC=C1NS(=O)(=O)CCC)F
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Name
|
|
Quantity
|
2 mL
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Type
|
solvent
|
Smiles
|
C(=O)(C(F)(F)F)O
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Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
heated
|
Type
|
TEMPERATURE
|
Details
|
to reflux for 8 hours
|
Duration
|
8 h
|
Type
|
CONCENTRATION
|
Details
|
The reaction mixture was concentrated
|
Type
|
CUSTOM
|
Details
|
purified by column chromatography (1:1 hexane/EtOAc)
|
Name
|
|
Type
|
product
|
Smiles
|
FC1=C(C(=O)NC=2C=C3C(=NC2)NN=C3OC)C(=CC=C1NS(=O)(=O)CCC)F
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 0.0021 g | |
YIELD: PERCENTYIELD | 90% | |
YIELD: CALCULATEDPERCENTYIELD | 89.8% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |